Physicochemical Properties of Methyl Phosphorotrithioate: A Technical Guide
Physicochemical Properties of Methyl Phosphorotrithioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of methyl phosphorotrithioate isomers. Due to the limited availability of experimental data for a single, specific methyl phosphorotrithioate isomer, this document consolidates information for closely related and well-documented trimethyl phosphorothioate isomers: O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields, offering insights into the expected properties and analytical methodologies for this class of compounds.
Physicochemical Data
The following tables summarize the available quantitative data for O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate to facilitate comparison.
Table 1: General and Physical Properties
| Property | O,O,O-trimethyl phosphorothioate | O,O,S-trimethyl phosphorothioate |
| Chemical Formula | C₃H₉O₃PS | C₃H₉O₃PS |
| Molecular Weight | 156.14 g/mol [1] | 156.14 g/mol [2] |
| Physical Form | Liquid | Oil[3] |
| Color | - | Colorless to Yellow[3] |
| Boiling Point | - | 103 °C at 12 Torr[3] |
| Density | - | 1.2500 g/cm³[3] |
| Storage Temperature | Refrigerator | 2-8°C[3] |
Table 2: Solubility and Partition Coefficients
| Property | O,O,O-trimethyl phosphorothioate | O,O,S-trimethyl phosphorothioate |
| LogP (Octanol/Water Partition Coefficient) | 1.2[1] | -0.1[2] |
| Solubility | - | Benzene (Slightly), Dichloromethane (Slightly)[3] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of organophosphorus compounds are outlined below.
Boiling Point Determination
The boiling point of a liquid is a critical physical constant. Two common methods for its determination are the Thiele tube method and distillation.
2.1.1. Thiele Tube Method
This micro-method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.
-
Procedure:
-
A small amount of the sample is placed in the small test tube.
-
The capillary tube is inserted into the test tube with the open end down.
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The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.
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The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[4][5][6]
-
2.1.2. Distillation Method
This method is suitable for larger sample volumes and can also serve as a purification step.
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
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The liquid sample and boiling chips are placed in the distillation flask.
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The distillation apparatus is assembled.
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The sample is heated to a steady boil, and the vapor is allowed to rise and condense in the condenser.
-
The temperature of the vapor is monitored, and the constant temperature at which the liquid distills is recorded as the boiling point.[4]
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Solubility Testing
A qualitative assessment of a compound's solubility in various solvents is a fundamental step in its characterization.
-
Apparatus: Small test tubes, spatula, and a selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane, hexane).
-
Procedure:
-
Approximately 1-2 mg of the solid sample or one drop of the liquid sample is placed in a test tube.
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About 1 mL of the solvent is added.
-
The mixture is agitated or stirred.
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The sample is observed for dissolution. The result is typically reported as soluble, partially soluble, or insoluble.[7]
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of organophosphorus compounds.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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General Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For organothiophosphates, 1H, 13C, and 31P NMR are particularly informative. The chemical shifts in 31P NMR are sensitive to the electronic environment around the phosphorus atom, including the nature of the substituents (e.g., oxygen vs. sulfur).[8][9][10][11]
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: The sample is placed in an NMR spectrometer, and spectra are acquired for each nucleus of interest.
2.3.2. Mass Spectrometry (MS)
-
General Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the molecular formula and identifying structural motifs.[12][13]
-
Sample Introduction: The sample can be introduced directly or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Ionization: Various ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be interpreted to deduce the structure of the molecule.
Workflow and Logical Diagrams
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like methyl phosphorotrithioate.
References
- 1. O,O,O-trimethyl phosphorothioate | C3H9O3PS | CID 9038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O,O,S-Trimethyl phosphorothioate | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O,O,S-trimethyl phosphorothioate | 152-20-5 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. 31P nuclear magnetic resonance spectra of the thiophosphate analogues of adenine nucleotides; effects of pH and Mg2+ binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Mass spectrometry identifies multiple organophosphorylated sites on tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
